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Abstract
This document provides a comprehensive guide for researchers, scientists, and drug

development professionals on the application of 2-(p-Octylphenoxy)ethanol, widely known by

its trade name Triton X-100, in immunoprecipitation (IP) procedures. We will delve into the

physicochemical properties and mechanism of action that make this non-ionic detergent a

cornerstone of protein interaction studies. This guide offers field-proven insights, detailed step-

by-step protocols, and robust troubleshooting advice to empower users to achieve high-yield,

low-background immunoprecipitation results. Our focus is on explaining the causality behind

experimental choices, ensuring that the protocols described herein serve as a self-validating

system for both routine and challenging IP experiments.

The Role of 2-(p-Octylphenoxy)ethanol in
Preserving Protein Integrity
At its core, a successful immunoprecipitation experiment hinges on the gentle, yet effective,

extraction of a target protein and its binding partners from the complex cellular environment.
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This is where 2-(p-Octylphenoxy)ethanol, hereafter referred to as Triton X-100, demonstrates

its indispensable value.

Physicochemical Properties
Triton X-100 is a non-ionic surfactant, meaning its hydrophilic head group is uncharged.[1] This

characteristic is paramount for IP, as it allows the detergent to disrupt lipid-lipid and lipid-protein

interactions—effectively solubilizing cellular membranes—without disturbing the native, non-

covalent protein-protein interactions essential for co-immunoprecipitation.[1][2] In contrast,

ionic detergents (e.g., SDS) are highly effective at solubilization but are almost always

denaturing to some extent, which would disrupt the very interactions researchers aim to study.

[1]
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Property Value
Significance in
Immunoprecipitation

Molecular Weight ~647 g/mol (average)
Influences micelle

characteristics.

Detergent Class Non-ionic

Gently disrupts membranes

without denaturing most

proteins or disrupting protein-

protein interactions.[1]

Critical Micelle Concentration

(CMC)

0.2-0.33 mM (~0.013-0.021%

w/v)

The concentration at which

detergent monomers self-

assemble into micelles.

Working concentrations in IP

buffers are kept above the

CMC to ensure efficient

solubilization.[1][3][4][5]

Aggregation Number ~140

The average number of

detergent molecules in a single

micelle.[3]

Cloud Point 64°C

The temperature at which the

detergent solution becomes

cloudy and phase-separates.

All IP steps should be

performed well below this

temperature, typically at 4°C.

[3]

Mechanism of Action: Gentle Solubilization
When introduced to a cell suspension at a concentration above its CMC, Triton X-100

monomers insert their hydrophobic tails into the lipid bilayer of cellular membranes. As more

monomers integrate, they effectively break the membrane apart, forming mixed micelles

containing lipids, membrane proteins, and the detergent itself. This process extracts proteins

from their native membrane environment while the detergent micelles create a hydrophilic

shield, keeping the proteins soluble in the aqueous lysis buffer.[6][7] Because Triton X-100 is
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non-denaturing, it typically preserves the tertiary and quaternary structures of the solubilized

proteins, including the specific epitope recognized by the IP antibody and the interfaces

required for protein-protein interactions.[1][6]

Cell Membrane

Solubilized Protein in Micelle

Target Protein

Target Protein

Triton X-100 Monomers

Solubilization

Click to download full resolution via product page

Figure 1. Mechanism of membrane protein solubilization by Triton X-100.

Core Principles for Immunoprecipitation Success
with Triton X-100
The success of an IP experiment is critically dependent on the composition of the lysis and

wash buffers. The goal is to maximize the specific capture of the target protein while minimizing

non-specific binding of other cellular components to the antibody or the solid-phase beads.

The Lysis Buffer: More Than Just Detergent
While Triton X-100 is the key solubilizing agent, a well-formulated lysis buffer contains several

other components that work in concert. The Radioimmunoprecipitation Assay (RIPA) buffer is a

popular and robust choice, utilizing a combination of detergents for efficient cell lysis.[8][9][10]
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Table 2: Typical Composition of a RIPA Lysis Buffer

Component Typical Concentration Purpose

Tris-HCl 50 mM, pH 7.4-8.0

Buffering agent to
maintain a stable pH,
preventing protein
denaturation.[9]

NaCl 150 mM

Mimics physiological ionic

strength, reducing non-specific

electrostatic interactions.[2][9]

Triton X-100 0.5 - 1.0% (v/v)

Primary non-ionic detergent for

gentle solubilization of proteins

and membranes.[8][11][12]

Sodium Deoxycholate 0.25 - 0.5% (w/v)

An ionic detergent that helps

disrupt nuclear membranes

and solubilize stubborn

proteins.[8][9]

SDS 0.1% (w/v)

A strong ionic detergent used

at a low concentration to

further denature and solubilize

proteins.[8][9]

| Protease/Phosphatase Inhibitors | Varies (cocktail) | Prevents degradation or modification of

the target protein after cell lysis.[9][11] Must be added fresh. |

Optimizing Triton X-100 Concentration
The concentration of Triton X-100 is a critical parameter that often requires optimization.

Standard Concentration (0.5-1.0%): This range is effective for lysing most cultured cells and

solubilizing a wide array of proteins.[2][11][13]

Lower Concentrations (0.05-0.1%): For weakly associated protein complexes, a higher

detergent concentration might disrupt the interaction of interest.[14][15] Studies have shown
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that for some systems, especially with low protein abundance, reducing the detergent

concentration to as low as 0.05% can improve IP effectiveness by minimizing non-specific

binding while preserving the target interaction.[14][15][16][17]

The optimal concentration is a balance: it must be high enough to prevent the target protein

from precipitating and sticking to surfaces, but low enough to not disrupt the antibody-antigen

or protein-protein interactions being studied.[14][17]

Detailed Application Protocol: Immunoprecipitation
Workflow
This protocol provides a robust starting point for the immunoprecipitation of a target protein

from cultured mammalian cells.

Materials
Ice-cold PBS

Lysis Buffer (e.g., RIPA Buffer with 1% Triton X-100, freshly supplemented with

protease/phosphatase inhibitors)

Wash Buffer (e.g., Lysis buffer with 0.1% Triton X-100)[18]

Primary antibody specific to the target protein

Protein A/G magnetic beads or agarose resin

Elution Buffer (e.g., Glycine-HCl, pH 2.5 or 1X SDS-PAGE Laemmli buffer)

Microcentrifuge tubes, rotator, magnetic rack (for magnetic beads)

Step-by-Step Methodology
Part 1: Cell Lysate Preparation (All steps at 4°C)

Cell Harvest: Aspirate culture medium and wash cells twice with ice-cold PBS.
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Lysis: Add 1 mL of ice-cold Lysis Buffer per 10^7 cells.[12] Scrape cells and transfer the cell

suspension to a pre-chilled microcentrifuge tube.

Incubation: Incubate on a rotator for 30 minutes at 4°C to ensure complete lysis.

Clarification: Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

[12]

Collect Supernatant: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled

tube. This is your protein sample. It is advisable to save a small aliquot (20-50 µL) as an

"Input" or "Lysate" control for later analysis.

Part 2: Immunoprecipitation (All steps at 4°C) 6. Pre-clearing (Optional but Recommended): To

reduce non-specific binding, add 20-30 µL of Protein A/G beads to the 1 mL of clarified lysate.

[2] Incubate on a rotator for 1 hour at 4°C. Pellet the beads (magnetically or by centrifugation)

and discard them, keeping the supernatant. 7. Antibody Incubation: Add the appropriate

amount of primary antibody (typically 1-10 µg, requires optimization) to the pre-cleared lysate.

Incubate on a rotator for 2 hours to overnight at 4°C. 8. Immune Complex Capture: Add 30-50

µL of equilibrated Protein A/G bead slurry to the antibody-lysate mixture. Incubate on a rotator

for another 1-4 hours at 4°C. 9. Washing: Pellet the beads and discard the supernatant. Wash

the beads 3-5 times with 1 mL of cold Wash Buffer. For each wash, resuspend the beads,

rotate for 5 minutes, pellet, and discard the supernatant. This step is critical for removing non-

specifically bound proteins.[19] 10. Final Wash: Perform one final wash with ice-cold PBS to

remove any residual detergent.

Part 3: Elution & Analysis 11. Elution: After removing the final wash buffer, add 20-50 µL of

Elution Buffer.

For Western Blot Analysis: Add 1X Laemmli sample buffer and boil at 95-100°C for 5-10
minutes to elute and denature the proteins.[12] The beads can then be pelleted, and the
supernatant loaded onto an SDS-PAGE gel.
For Mass Spectrometry or Functional Assays: Use a non-denaturing elution buffer, such as a
low pH glycine buffer, followed by immediate neutralization with a Tris buffer.

A[label="1. Cell Harvest & Lysis\n(1% Triton X-100 Buffer)"];

B[label="2. Clarify Lysate\n(Centrifugation)"]; C [label="3. Pre-clear

Lysate\n(Optional, with Beads)"]; D [label="4. Antibody
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Incubation\n(2h to Overnight)"]; E [label="5. Immune Complex

Capture\n(Add Protein A/G Beads)"]; F [label="6. Wash Beads\n(3-5x

with 0.1% Triton X-100 Buffer)"]; G [label="7. Elute Target Protein"];

H [label="8. Downstream Analysis\n(Western Blot, Mass Spec, etc.)"];

Input[shape=note, label="Save Input\nControl", fillcolor="#FBBC05",

fontcolor="#202124"];

A -> B; B -> C; B -> Input[style=dashed, arrowhead=none]; C -> D; D ->

E; E -> F; F -> G; G -> H; }

Figure 2. Standard workflow for immunoprecipitation using Triton X-100.

Troubleshooting Common IP Issues
Even with a robust protocol, challenges can arise. Here we address common problems and

provide solutions grounded in the principles discussed.
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Problem Potential Cause(s) Recommended Solution(s)

Low or No Yield of Target

Protein

Inefficient Lysis: The protein

was not effectively solubilized

from the cell.

Ensure the Lysis Buffer

contains sufficient Triton X-100

(start with 1%). Consider

sonication for difficult-to-lyse

samples.[12]

Antibody Not Binding: The

antibody may not recognize

the native protein epitope or

binding is inhibited.

Use an antibody validated for

IP. Try a different antibody

(polyclonals often work better

than monoclonals in IP).[20]

[21]

Weak Protein-Protein

Interaction: The interaction is

disrupted by the detergent or

salt concentration.

Decrease the Triton X-100

concentration in the Lysis and

Wash buffers (e.g., to 0.1% or

0.05%).[14][15] Reduce NaCl

concentration if the interaction

is sensitive to ionic strength.

High Background / Non-

specific Binding

Insufficient Washing: Non-

specifically bound proteins

were not adequately removed.

Increase the number of

washes (to 5 or more).[19]

Increase the duration of each

wash step.

Inadequate Blocking: Proteins

are binding non-specifically to

the beads.

Always perform the pre-

clearing step.[2] You can also

add a blocking agent like BSA

to the beads before capture.

[20]

Detergent Concentration Too

Low: Proteins are aggregating

and precipitating non-

specifically.

Increase the Triton X-100

concentration in the wash

buffer (e.g., to 0.1-0.5%) to

maintain solubility and reduce

non-specific hydrophobic

interactions.[2][13]
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Antibody Heavy/Light Chains

in Eluate

Co-elution with Target: The

antibody is eluted from the

beads along with the antigen.

This is expected with standard

elution methods. Use an IP-

specific secondary antibody or

crosslink the primary antibody

to the beads to prevent its

elution.

References
Yang, L., Zhang, H., & Bruce, J. E. (2009). Optimizing the detergent concentration conditions

for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins.

Analyst, 134(5), 927–935. [Link]

Yang, L., Zhang, H., & Bruce, J. E. (2009). Optimizing the detergent concentration conditions

for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins.

PubMed. [Link]

NovoPro Bioscience Inc. (2023, September 30). Detergent types and critical micelle

concentrations (CMC). [Link]

ABM Inc. Triton™ X-100 Surfact-Amps™ Detergent Solution. [Link]

MP Biomedicals. RIPA Buffer with Triton X-100. [Link]

Synaptic Systems. (n.d.). IP: Immunoprecipitation Protocol. [Link]

ResearchGate. (2009). (PDF) Optimizing the detergent concentration conditions for

immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins. [Link]

RSC Publishing. (2009, February 9). Optimizing the detergent concentration conditions for

immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins. [Link]

Creative Biolabs. (n.d.). Troubleshooting of Immunoprecipitation (IP). [Link]

Unknown. (n.d.). Immunoprecipitation protocol. [Link]

ResearchGate. (n.d.). Representation of the surfactant Triton-X- 100. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2009/an/b813335b
https://pubmed.ncbi.nlm.nih.gov/19396445/
https://www.novoprolabs.com/support/articles/detergent-types-and-critical-micelle-concentrations-cmc-20230930101723.html
https://www.abmgood.com/t2357.html
https://www.mpbio.com/us/ripa-buffer-with-triton-x-100
https://www.sysy.com/protocols/ip.php
https://www.researchgate.net/publication/24220790_Optimizing_the_detergent_concentration_conditions_for_immunoprecipitation_IP_coupled_with_LC-MSMS_identification_of_interacting_proteins
https://pubs.rsc.org/en/content/articlepdf/2009/an/b813335b
https://www.creative-biolabs.com/antibody/troubleshooting-of-immunoprecipitation-ip.htm
https://web.stanford.edu/group/nolan/protocols/pro_immunoprecip.html
https://www.researchgate.net/figure/Representation-of-the-surfactant-Triton-X-100-23_fig1_319114704
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Paradkar, M. M., & Kim, Y. (2019). The Study of the Aggregated Pattern of TX100 Micelle by

Using Solvent Paramagnetic Relaxation Enhancements. Molecules, 24(8), 1629. [Link]

Cusabio. (n.d.). Immunoprecipitation (IP) Protocol. [Link]

Agrisera. (n.d.). Immunoprecipitation troubleshooting. [Link]

ResearchGate. (2015, July 20). Do you know how to use RIPA and TritonX-100 lysis buffers

to extract nuclear and cytosolic proteins?. [Link]

Rockland Immunochemicals. (n.d.). Tips for Immunoprecipitation. [Link]

Patsnap. (2025, July 31). Triton X-100 and Its Impact on Antigen-Antibody Interactions. [Link]

Unknown. (2018, December 12). Recommended Protein Extraction Buffer. [Link]

Archer, D. B., Rodwell, A. W., & Rodwell, E. S. (1979). Immunoprecipitation of Triton X-100-

solubilized Mycoplasma mycoides proteins. Journal of General Microbiology, 115(1), 111–

116. [Link]

ResearchGate. (2010, September). Triton X-100 concentration effects on membrane

permeability of a single HeLa cell by scanning electrochemical microscopy (SECM). [Link]

Cheung, S. Y. A., Miteva, M., & Al-Huniti, M. H. (2019). An Optimized Method for Protein

Extraction from OCT-Embedded Human Kidney Tissue for Protein Quantification by LC-

MS/MS Proteomics. Journal of Histochemistry & Cytochemistry, 67(10), 735–748. [Link]

Patsnap. (2025, July 31). How Triton X-100 Facilitates In Vivo Imaging Techniques. [Link]

Patsnap. (2025, July 31). Role of Triton X-100 in Detergent-Free Membrane Protein

Purification. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6515259/
https://www.cusabio.com/protocol-41.html
https://www.agrisera.com/en/info/immunoprecipitation-troubleshooting.html
https://www.researchgate.net/post/Do_you_know_how_to_use_RIPA_and_TritonX-100_lysis_buffers_to_extract_nuclear_and_cytosolic_proteins
https://rockland.com/blogs/r-d/tips-for-immunoprecipitation
https://www.patsnap.com/eureka/article/triton-x-100-and-its-impact-on-antigen-antibody-interactions-existing-applications-and-future-prospects-in-immunoassays
https://www.yumpu.com/en/document/view/62325350/recommended-protein-extraction-buffer
https://pubmed.ncbi.nlm.nih.gov/118742/
https://www.researchgate.net/publication/46399121_Triton_X-100_concentration_effects_on_membrane_permeability_of_a_single_HeLa_cell_by_scanning_electrochemical_microscopy_SECM
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6755490/
https://www.patsnap.com/eureka/article/how-triton-x-100-facilitates-in-vivo-imaging-techniques-exploring-its-mechanisms-and-applications
https://www.patsnap.com/eureka/article/role-of-triton-x-100-in-detergent-free-membrane-protein-purification-innovations-and-future-directions
https://www.benchchem.com/product/b120790?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

2. Tips for Immunoprecipitation | Rockland [rockland.com]

3. Sample Preparation [abm.com.ge]

4. researchgate.net [researchgate.net]

5. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic
Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]

6. Triton X-100 and Its Impact on Antigen-Antibody Interactions [eureka.patsnap.com]

7. Role of Triton X-100 in Detergent-Free Membrane Protein Purification
[eureka.patsnap.com]

8. mpbio.com [mpbio.com]

9. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group
[ptglab.com]

10. MP Biomedicals RIPA buffer with Triton X-100, 500 mL 500 mL | Buy Online | MP
Biomedicals™ | Fisher Scientific [fishersci.ca]

11. sysy.com [sysy.com]

12. cusabio.com [cusabio.com]

13. documents.thermofisher.com [documents.thermofisher.com]

14. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled
with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled
with LC-MS/MS identification of interacting proteins - Analyst (RSC Publishing) [pubs.rsc.org]

16. researchgate.net [researchgate.net]

17. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled
with LC-MS/MS identification of interacting proteins - Analyst (RSC Publishing) [pubs.rsc.org]

18. med.upenn.edu [med.upenn.edu]

19. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support
—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

21. agrisera.com [agrisera.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.novoprolabs.com/support/articles/detergent-types-and-critical-micelle-concentrations-cmc-202309301591.html
https://www.rockland.com/resources/tips-for-immunoprecipitation/
http://www.abm.com.ge/en/112-Sample%20Preparation/348-Triton%E2%84%A2%20X-100%20Surfact-Amps%E2%84%A2%20Detergent%20Solution
https://www.researchgate.net/figure/Representation-of-the-surfactant-Triton-X-100-23_fig1_311977293
https://pmc.ncbi.nlm.nih.gov/articles/PMC6539090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6539090/
https://eureka.patsnap.com/report-triton-x-100-and-its-impact-on-antigen-antibody-interactions
https://eureka.patsnap.com/report-role-of-triton-x-100-in-detergent-free-membrane-protein-purification
https://eureka.patsnap.com/report-role-of-triton-x-100-in-detergent-free-membrane-protein-purification
https://www.mpbio.com/jp/ripa-buffer-with-triton-x-100-500-ml
https://www.ptglab.com/news/blog/lysate-preparation-why-is-ripa-buffer-best-for-western-blot/
https://www.ptglab.com/news/blog/lysate-preparation-why-is-ripa-buffer-best-for-western-blot/
https://www.fishersci.ca/shop/products/ripa-buffer-triton-x-100-500-ml/mp04822792
https://www.fishersci.ca/shop/products/ripa-buffer-triton-x-100-500-ml/mp04822792
https://sysy.com/protocols/protocol-ip?asPdf=1
https://www.cusabio.com/m-263.html
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0064-Immunoprecipitation-guide.pdf
https://pubmed.ncbi.nlm.nih.gov/19305927/
https://pubmed.ncbi.nlm.nih.gov/19305927/
https://pubs.rsc.org/en/content/articlelanding/2009/an/b813335b/unauth
https://pubs.rsc.org/en/content/articlelanding/2009/an/b813335b/unauth
https://www.researchgate.net/publication/24219318_Optimizing_the_detergent_concentration_conditions_for_immunoprecipitation_IP_coupled_with_LC-MSMS_identification_of_interacting_proteins
https://pubs.rsc.org/en/content/articlelanding/2009/an/b813335b/unauth
https://pubs.rsc.org/en/content/articlelanding/2009/an/b813335b/unauth
https://www.med.upenn.edu/markslab/assets/user-content/documents/Immunoprecipitation.pdf
https://www.thermofisher.com/tw/zt/home/technical-resources/technical-reference-library/protein-purification-isolation-support-center/protein-ip-coip-pulldown-support/protein-ip-coip-pulldown-support-troubleshooting.html
https://www.thermofisher.com/tw/zt/home/technical-resources/technical-reference-library/protein-purification-isolation-support-center/protein-ip-coip-pulldown-support/protein-ip-coip-pulldown-support-troubleshooting.html
https://www.antibody-creativebiolabs.com/troubleshooting-of-immunoprecipitation.htm
https://www.agrisera.com/en/info/immunoprecipitation-troubleshooting.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes & Protocols: A Guide to 2-(p-
Octylphenoxy)ethanol in Immunoprecipitation]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b120790/docs#application-notes-protocols-a-guide-
to-2-p-octylphenoxy-ethanol-in-immunoprecipitation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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